5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

Physicochemical profiling Drug-likeness Permeability prediction

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (CAS 1248585-38-7) is a fluorinated indole-3-carbonitrile derivative bearing a pyridin-2-yl substituent at the N1 position, with molecular formula C14H8FN3 and molecular weight 237.23 g/mol. The compound belongs to the 1-(pyridin-2-yl)-1H-indole-3-carbonitrile chemotype, a scaffold that has been successfully employed in structure-guided discovery of potent and selective hepsin inhibitors (Ki = 0.1 μM for optimized analogs) relevant to prostate cancer metastasis research.

Molecular Formula C14H8FN3
Molecular Weight 237.23 g/mol
CAS No. 1248585-38-7
Cat. No. B1469347
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile
CAS1248585-38-7
Molecular FormulaC14H8FN3
Molecular Weight237.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)N2C=C(C3=C2C=CC(=C3)F)C#N
InChIInChI=1S/C14H8FN3/c15-11-4-5-13-12(7-11)10(8-16)9-18(13)14-3-1-2-6-17-14/h1-7,9H
InChIKeyMWHAZPBCCXVQOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (CAS 1248585-38-7): A Dual-Heterocycle Carbonitrile Building Block for Kinase and Protease Inhibitor Discovery


5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (CAS 1248585-38-7) is a fluorinated indole-3-carbonitrile derivative bearing a pyridin-2-yl substituent at the N1 position, with molecular formula C14H8FN3 and molecular weight 237.23 g/mol [1]. The compound belongs to the 1-(pyridin-2-yl)-1H-indole-3-carbonitrile chemotype, a scaffold that has been successfully employed in structure-guided discovery of potent and selective hepsin inhibitors (Ki = 0.1 μM for optimized analogs) relevant to prostate cancer metastasis research [2]. Its computed physicochemical properties — XLogP3 of 2.7, topological polar surface area (TPSA) of 41.6 Ų, zero hydrogen bond donors, and three hydrogen bond acceptors — position it as a compact, permeability-favorable fragment suitable for lead optimization campaigns in medicinal chemistry [1].

Why Regioisomeric or Non-Fluorinated Analogs Cannot Substitute for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile in Indole-Based Drug Discovery


The precise substitution pattern — 5-fluoro on the indole, N1-pyridin-2-yl, and 3-carbonitrile — defines the molecular recognition and synthetic vector set of this compound in ways that closely related analogs cannot replicate. The 5-fluoro group enhances metabolic stability at a position frequently targeted by CYP450 oxidation, while the N1-pyridin-2-yl substitution provides a critical hydrogen-bond-accepting nitrogen for target engagement, as demonstrated in hepsin inhibitor co-crystal structures [1]. Regioisomers such as 5-fluoro-2-(pyridin-2-yl)-1H-indole (CAS 80030-94-0) lack the carbonitrile group entirely, eliminating a key synthetic handle for further derivatization [2]. The 2-carbonitrile analog 3-(pyridin-2-yl)-1H-indole-2-carbonitrile (CAS 65076-79-1) introduces an N–H hydrogen bond donor (HBD = 1) absent in the target compound (HBD = 0), altering solubility and permeability profiles [3]. These structural distinctions translate into divergent biological activity, synthetic utility, and pharmacokinetic behavior, making generic substitution scientifically indefensible.

Quantitative Differentiation Evidence for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile Versus Closest Analogs


Hydrogen Bond Donor Count = 0 Confers Superior Permeability Potential Versus 2-Carbonitrile Regioisomer

The target compound has zero hydrogen bond donors (HBD = 0), a property strongly correlated with passive membrane permeability. In contrast, the regioisomeric 3-(pyridin-2-yl)-1H-indole-2-carbonitrile (CAS 65076-79-1) possesses one hydrogen bond donor (HBD = 1) due to its free indole N–H, which is predicted to reduce passive permeability relative to the N1-substituted target. This distinction is quantified by PubChem-computed descriptors [1]. The absence of HBD eliminates competing hydrogen-bond interactions with the aqueous environment, favoring passive diffusion across lipid bilayers — a critical determinant of oral bioavailability potential in lead optimization [2].

Physicochemical profiling Drug-likeness Permeability prediction

TPSA Modulation Relative to 2-Position Pyridinyl Regioisomer Enables Fine-Tuning of Solubility-Permeability Balance

The target compound exhibits a TPSA of 41.6 Ų, which is 12.9 Ų higher than that of 5-fluoro-2-(pyridin-2-yl)-1H-indole (TPSA = 28.7 Ų, CAS 80030-94-0) [1]. This difference arises from the carbonitrile group at the 3-position, which adds polarity without introducing hydrogen bond donors. The increased TPSA of the target falls within an optimal range (40–70 Ų) for balancing aqueous solubility and membrane permeability, whereas the lower TPSA of the 2-substituted analog may favor permeability at the expense of solubility [2]. This quantitative difference provides a rational basis for scaffold selection in early-stage drug discovery.

Topological polar surface area Fragment-based drug design ADME optimization

Lipophilicity (XLogP3 = 2.7) Differentiates from Chloro-Trifluoromethyl Analog for CNS vs. Peripheral Targeting

The target compound has a computed XLogP3 of 2.7, substantially lower than the 4.2 value of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile (CAS 151388-01-1) [1]. The 1.5 log unit difference corresponds to approximately a 30-fold difference in octanol-water partition coefficient, translating to markedly different tissue distribution and metabolic profiles. XLogP3 values in the 2–3 range are typically associated with balanced CNS-peripheral exposure, whereas values exceeding 4 often confer excessive lipophilicity linked to higher metabolic clearance, increased protein binding, and elevated promiscuity risk [2].

Lipophilicity CNS drug design Metabolic stability

Documented Hepsin Inhibitory Activity of Congeneric 2-Aryl/Pyridin-2-yl-1H-Indole Series Supports Target Scaffold Utility

The 1-(pyridin-2-yl)-1H-indole scaffold has been validated as a core pharmacophore for hepsin inhibition through structure-guided design. Optimized congeners in the 2-aryl/pyridin-2-yl-1H-indole series achieved Ki = 0.1 μM against hepsin and demonstrated functional inhibition of invasion and migration in hepsin-overexpressing LNCaP prostate cancer cells [1]. While the target compound itself is the N1-pyridin-2-yl regioisomer with a 3-carbonitrile, it retains the critical pyridin-2-yl pharmacophoric element and the indole core required for S1/S1′ pocket engagement as shown by X-ray crystallography [1]. Direct data for 5-fluoro-2-(pyridin-2-yl)-1H-indole (CAS 80030-94-0) as a hepsin inhibitor is absent from the literature, highlighting the scaffold-specific nature of the activity.

Hepsin inhibition Prostate cancer Serine protease

Molecular Weight Advantage (237.23 Da) Over Chloro-Trifluoromethyl Analog (321.68 Da) Favors Fragment-Based Lead Optimization

The target compound has a molecular weight of 237.23 g/mol, placing it firmly within fragment-like chemical space (MW < 300 Da). Its closest substituted pyridine analog, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbonitrile (CAS 151388-01-1), has a molecular weight of 321.68 g/mol — an increase of 84.45 Da (35.6% heavier) [1]. In fragment-based drug discovery, lower molecular weight starting points are preferred because they allow greater scope for potency optimization through controlled molecular weight addition, whereas heavier starting points risk exceeding the Lipinski cutoff (MW < 500) prematurely [2].

Fragment-based drug discovery Lead-likeness Molecular weight optimization

Rotatable Bond Count = 1 Imparts Favorable Entropic Binding Profile for Kinase and Protease Target Engagement

The target compound contains only one rotatable bond (the C–C bond connecting the carbonitrile group to the indole ring), as computed by Cactvs and reported in PubChem [1]. In contrast, while the chloro-trifluoromethyl analog also has one rotatable bond, its larger substituents restrict conformational freedom differently. Low rotatable bond count is a well-established predictor of higher binding affinity per atom, as conformational restriction reduces the entropic penalty upon target binding — a principle exploited in macrocyclic and rigidified kinase inhibitor design [2]. Compounds with ≤3 rotatable bonds have been shown to achieve oral bioavailability in rats at rates significantly higher than more flexible molecules [2].

Conformational restriction Binding entropy Kinase inhibitor design

Prioritized Research and Industrial Application Scenarios for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile (CAS 1248585-38-7)


Fragment-Based Lead Generation for Serine Protease Inhibitors (Hepsin, uPA, Matriptase)

The target compound serves as a fragment-sized (MW 237.23 Da) core scaffold bearing the pyridin-2-yl pharmacophore validated in hepsin inhibitor co-crystal structures [1]. Its zero HBD count and TPSA of 41.6 Ų predict favorable permeability, making it suitable for fragment screening campaigns against the S1 serine protease family. The 3-carbonitrile provides a synthetic vector for fragment growing or linking, while the 5-fluoro position can be diversified via nucleophilic aromatic substitution or transition-metal-catalyzed coupling.

Kinase Inhibitor Scaffold Development (Type II and Type III Inhibitors)

With only one rotatable bond and compact dimensions, this compound is well-suited for designing conformationally restricted kinase inhibitors. The nitrile group can engage the hinge-binding region or serve as a hydrogen-bond acceptor in allosteric pockets, while the pyridin-2-yl substituent provides additional HBA capacity (total HBA = 3) for target recognition. The computed XLogP3 of 2.7 suggests balanced physicochemical properties for both CNS and peripheral kinase targets [2].

Reference Standard for Analytical Method Development and Metabolite Identification

Given the structural relationship to indole-based synthetic cannabinoid chemotypes, this compound is valuable as a reference standard for LC-MS/MS method development and metabolite identification studies in forensic toxicology and drug metabolism research. Its well-defined molecular formula (C14H8FN3), exact mass (237.07022543 Da), and InChIKey (MWHAZPBCCXVQOO-UHFFFAOYSA-N) provide unambiguous identification parameters [3].

Chemical Biology Tool Compound for Investigating Toll-like Receptor (TLR7/8/9) Signaling

Pyridyl-substituted indole compounds have been patented as inhibitors of TLR7, TLR8, and TLR9 signaling pathways, which are implicated in autoimmune diseases such as systemic lupus erythematosus [4]. The target compound's N1-pyridin-2-yl indole core matches the general Markush formula disclosed in these patents, positioning it as a key synthetic intermediate for developing novel TLR modulators with potentially differentiated selectivity profiles relative to existing clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-1-(pyridin-2-yl)-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.